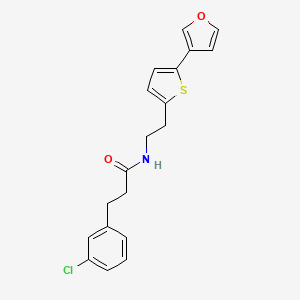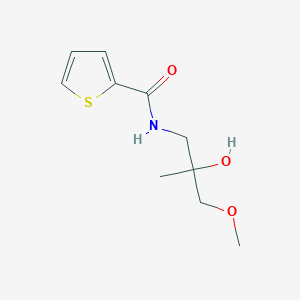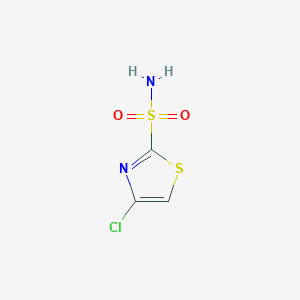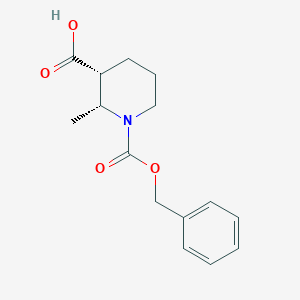![molecular formula C19H19NO3S2 B2384486 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide CAS No. 2097900-80-4](/img/structure/B2384486.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide” is a complex organic compound that contains a bithiophene unit. Bithiophene is a type of organic compound that is colorless and often used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science .
Synthesis Analysis
Bithiophene derivatives can be synthesized using various catalytic or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . For instance, 2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
The molecular structure of bithiophene-based compounds is typically planar, as shown by X-ray crystallography . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .Chemical Reactions Analysis
Bithiophene derivatives can undergo various chemical reactions. For instance, new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two, or six bithiophenyl moieties have been obtained .Physical And Chemical Properties Analysis
Bithiophene is a colorless solid, although commercial samples are often greenish . It has a molar mass of 166.26 g·mol−1, a density of 1.44 g/cm3, a melting point of 31.1 °C, and a boiling point of 260 °C .科学的研究の応用
- Scientific Field: Organic Electronics
- Application Summary : 2,2’-Bithiophene has been used in the synthesis of polymers for organic field-effect transistor applications .
- Methods of Application : 2,2’-Bithiophene and thieno [3,2- b ]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .
- Results or Outcomes : The polymer containing 2,2’-bithiophene units (PBDTT-2T) displayed a hole mobility of 0.035 cm 2 V −1 s −1 and an on/off ratio of 10 5 and the polymer containing thieno [3,2- b ]thiophene units (PBDTT-TT) showed a hole mobility of 0.008 cm 2 V −1 s −1 and an on/off ratio of 10 5 in ambient conditions .
-
Scientific Field: Organic Synthesis
- Application Summary : 2,2’-Bithiophene is used as a precursor in the preparation of 5,5’-bis(trimethylstannyl)-2,2’-bithiophene .
- Methods of Application : This compound is used for the synthesis of small molecules and polymer semiconductors .
- Results or Outcomes : The synthesized products are used for organic field-effect transistor (OFETs), organic light-emitting diode (OLED), Plastic Light Emitting Diode (PLED) and Organic Photovoltaic (OPV) applications .
-
Scientific Field: Material Science
- Application Summary : 2,2’-Bithiophene can be polymerized to form poly(2,2’-Bithiophene) which can be electrodeposited on indium tin oxide (ITO) substrates for the fabrication of electrochromic devices .
- Methods of Application : The polymerization of 2,2’-Bithiophene forms a polymer that can be used in the formation of electrode material for the development of supercapacitors .
- Results or Outcomes : The resulting material can be used in the development of supercapacitors, providing a potential solution for energy storage .
-
Scientific Field: Organic Chemistry
- Application Summary : 2,2’-Bithiophene is used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine and pharmaceutical science .
- Methods of Application : New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .
- Results or Outcomes : New structures containing the bithiophene motifs are still being synthesized and the possibilities of their practical application intensively tested .
-
Scientific Field: Material Science
- Application Summary : 2,2’-Bithiophene can be polymerized to form poly(2,2’-Bithiophene) which can be electrodeposited on indium tin oxide (ITO) substrates for the fabrication of electrochromic devices .
- Methods of Application : The polymerization of 2,2’-Bithiophene forms a polymer that can be used in the formation of electrode material for the development of supercapacitors .
- Results or Outcomes : The resulting material can be used in the development of supercapacitors, providing a potential solution for energy storage .
Safety And Hazards
将来の方向性
Bithiophene and its derivatives have been extensively applied as building blocks in conjugated polymers for organic field-effect transistor applications . They are also used in organic electronics, especially in polymer solar cells . Therefore, new structures containing bithiophene motifs are still being synthesized and the possibilities of their practical application are being intensively tested .
特性
IUPAC Name |
4-ethoxy-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-2-23-14-7-5-13(6-8-14)19(22)20-12-15(21)16-9-10-18(25-16)17-4-3-11-24-17/h3-11,15,21H,2,12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUPWWYOSJRAQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one](/img/structure/B2384403.png)



![N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2384412.png)



![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)



